molecular formula C12H22N2 B1584721 N-(1-Adamantyl)ethylenediamine CAS No. 37818-93-2

N-(1-Adamantyl)ethylenediamine

Cat. No.: B1584721
CAS No.: 37818-93-2
M. Wt: 194.32 g/mol
InChI Key: IQMUFNISQFPZJC-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)ethylenediamine is an organic compound with the molecular formula C12H22N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and diamond-like structure. This compound is characterized by the presence of an adamantyl group attached to an ethylenediamine moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)ethylenediamine typically involves the reaction of 1-adamantylamine with ethylenediamine. One common method includes the following steps:

    Starting Materials: 1-Adamantylamine and ethylenediamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 1-Adamantylamine is dissolved in the solvent, and ethylenediamine is added dropwise. The mixture is then heated under reflux for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Adamantyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylenediamine moiety acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(1-Adamantyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the treatment of viral infections and neurological disorders.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)ethylenediamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to viral replication and neurotransmitter regulation.

Comparison with Similar Compounds

N-(1-Adamantyl)ethylenediamine can be compared with other similar compounds, such as:

    1-Adamantylamine: While both compounds contain the adamantyl group, this compound has an additional ethylenediamine moiety, providing different chemical properties and reactivity.

    N-(1-Naphthyl)ethylenediamine: This compound has a naphthyl group instead of an adamantyl group, leading to different biological activities and applications.

    N-(1-Adamantyl)acetamide: Similar in structure but with an acetamide group, this compound is used in different chemical and pharmaceutical contexts.

Properties

IUPAC Name

N'-(1-adamantyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMUFNISQFPZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307617
Record name N-(1-Adamantyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37818-93-2
Record name 37818-93-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Adamantyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Adamantyl)ethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was N-(1-Adamantyl)ethylenediamine chosen as a tracer for amantadine detection in this study?

A: The researchers synthesized and compared nine different tracers for amantadine detection using FPIA []. this compound, when labeled with fluorescein isothiocyanate (FITC), demonstrated superior sensitivity compared to other tested tracers. This improved sensitivity is likely attributed to its structural similarity to amantadine and the linear, short bridge between the adamantane moiety and FITC []. This structure potentially allows for optimal binding to the anti-amantadine antibodies used in the assay, leading to a more pronounced change in fluorescence polarization upon binding and thus higher sensitivity.

Q2: How does the structure of the tracer impact the sensitivity of the FPIA for amantadine?

A: The study revealed a clear relationship between the tracer's structure and the assay's sensitivity []. Tracers featuring a linear and shorter bridge connecting the adamantane group and the fluorescein molecule demonstrated higher sensitivity compared to those with bulkier or more complex linkers []. This suggests that a more direct structural resemblance to amantadine and less steric hindrance around the fluorescent moiety contribute to a stronger antibody binding and a more significant change in fluorescence polarization upon binding, ultimately leading to improved sensitivity.

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